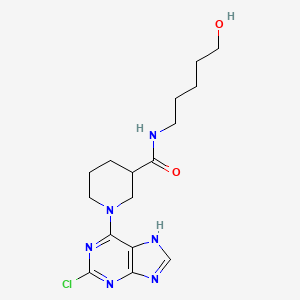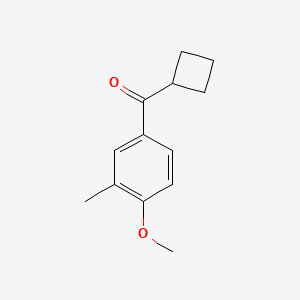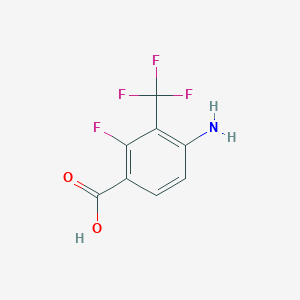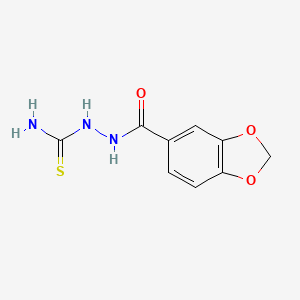
1-(2-chloro-7H-purin-6-yl)-N-(5-hydroxypentyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-7H-purin-6-yl)-N-(5-hydroxypentyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-7H-purin-6-yl)-N-(5-hydroxypentyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group on the pentyl chain can be introduced through oxidation reactions using reagents like potassium permanganate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-chloro-7H-purin-6-yl)-N-(5-hydroxypentyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could yield a variety of substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-7H-purin-6-yl)-N-(5-hydroxypentyl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, interference with DNA replication or transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-chloro-7H-purin-6-yl)-N-(5-hydroxypentyl)piperidine-3-carboxamide: can be compared with other purine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a piperidine ring and a hydroxypentyl chain, which may confer unique biological activities and chemical reactivity.
Propriétés
Numéro CAS |
929972-56-5 |
|---|---|
Formule moléculaire |
C16H23ClN6O2 |
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
1-(2-chloro-7H-purin-6-yl)-N-(5-hydroxypentyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C16H23ClN6O2/c17-16-21-13-12(19-10-20-13)14(22-16)23-7-4-5-11(9-23)15(25)18-6-2-1-3-8-24/h10-11,24H,1-9H2,(H,18,25)(H,19,20,21,22) |
Clé InChI |
VMFPMHIAOIJCMI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=NC(=NC3=C2NC=N3)Cl)C(=O)NCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,5-Dimethylphenyl)amino]-2-methylphenol](/img/structure/B14136654.png)

![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14136660.png)
![(Z)-3-fluoro-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14136665.png)


![N-[2-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14136694.png)

![2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B14136711.png)
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B14136716.png)


![ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B14136725.png)
![4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14136727.png)
